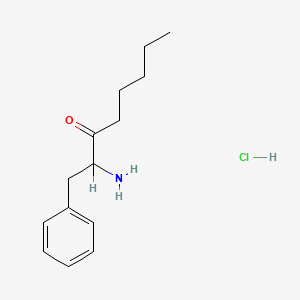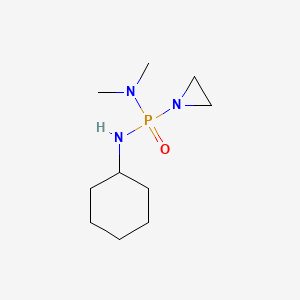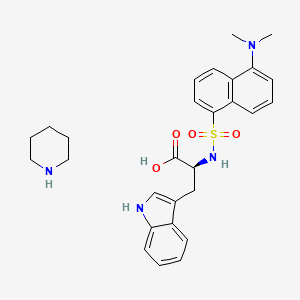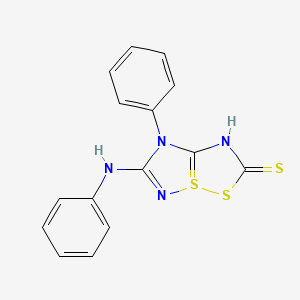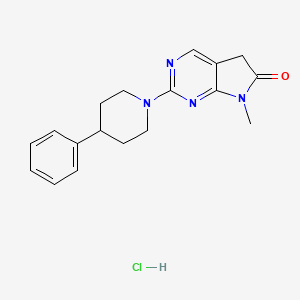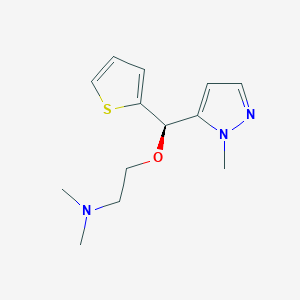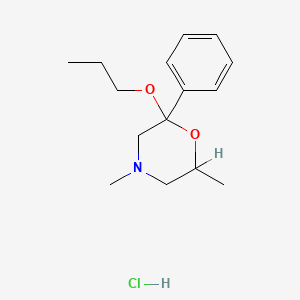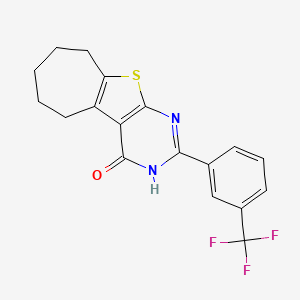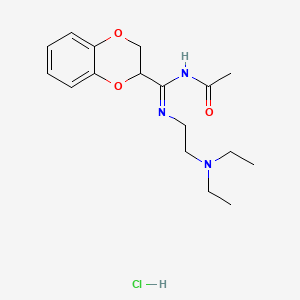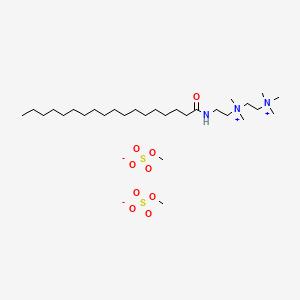
Dimethyl(2-(stearoylamino)ethyl)(2-(trimethylammonio)ethyl)ammonium dimethyl bis(sulphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(2-(stearoylamino)ethyl)(2-(trimethylammonio)ethyl)ammonium dimethyl bis(sulphate) is a complex organic compound with the molecular formula C29H65N3O9S2. This compound is known for its unique structure, which includes both hydrophobic and hydrophilic regions, making it useful in various applications, particularly in the field of surfactants and detergents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-(stearoylamino)ethyl)(2-(trimethylammonio)ethyl)ammonium dimethyl bis(sulphate) typically involves a multi-step process. The initial step often includes the reaction of stearic acid with ethylenediamine to form stearoylaminoethylamine. This intermediate is then reacted with dimethyl sulfate to introduce the dimethylammonium groups. The final step involves the quaternization of the amine groups with trimethylamine and subsequent reaction with sulfuric acid to form the bis(sulphate) salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(2-(stearoylamino)ethyl)(2-(trimethylammonio)ethyl)ammonium dimethyl bis(sulphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide groups back to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ammonium groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted ammonium compounds.
Aplicaciones Científicas De Investigación
Dimethyl(2-(stearoylamino)ethyl)(2-(trimethylammonio)ethyl)ammonium dimethyl bis(sulphate) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of Dimethyl(2-(stearoylamino)ethyl)(2-(trimethylammonio)ethyl)ammonium dimethyl bis(sulphate) involves its interaction with lipid bilayers and proteins. The compound’s hydrophobic stearoyl group embeds into lipid membranes, while the hydrophilic ammonium groups interact with aqueous environments. This dual interaction disrupts membrane integrity, enhancing permeability and facilitating the delivery of other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl(2-(palmitoylamino)ethyl)(2-(trimethylammonio)ethyl)ammonium dimethyl bis(sulphate)
- Dimethyl(2-(oleoylamino)ethyl)(2-(trimethylammonio)ethyl)ammonium dimethyl bis(sulphate)
Uniqueness
Dimethyl(2-(stearoylamino)ethyl)(2-(trimethylammonio)ethyl)ammonium dimethyl bis(sulphate) is unique due to its specific stearoyl group, which provides distinct hydrophobic interactions compared to other fatty acid derivatives. This uniqueness makes it particularly effective in applications requiring strong emulsifying and membrane-disrupting properties .
Propiedades
Número CAS |
93857-16-0 |
|---|---|
Fórmula molecular |
C29H65N3O9S2 |
Peso molecular |
664.0 g/mol |
Nombre IUPAC |
dimethyl-[2-(octadecanoylamino)ethyl]-[2-(trimethylazaniumyl)ethyl]azanium;methyl sulfate |
InChI |
InChI=1S/C27H58N3O.2CH4O4S/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27(31)28-23-24-30(5,6)26-25-29(2,3)4;2*1-5-6(2,3)4/h7-26H2,1-6H3;2*1H3,(H,2,3,4)/q+1;;/p-1 |
Clave InChI |
VPYBVKKFFBRHHM-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCC[N+](C)(C)CC[N+](C)(C)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


